molecular formula C7H12N2O2 B12868807 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid CAS No. 773099-89-1

4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No.: B12868807
CAS No.: 773099-89-1
M. Wt: 156.18 g/mol
InChI Key: RNFXYXLVZGSWQL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic naming of 4-amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid follows IUPAC guidelines for bicyclic heterocycles. The parent structure is a pyrrole ring, a five-membered aromatic system containing one nitrogen atom. The "2,5-dihydro" designation indicates partial saturation at the second and fifth positions, reducing the aromatic conjugation to a dihydropyrrole system. Substituents include:

  • A methyl group (-CH₃) at position 1
  • A second methyl group at position 5
  • An amino group (-NH₂) at position 4
  • A carboxylic acid (-COOH) at position 3

The molecular formula is C₇H₁₂N₂O₂ , confirmed by high-resolution mass spectrometry. Table 1 summarizes key molecular descriptors:

Property Value
Molecular weight 156.18 g/mol
SMILES CC1C(=C(CN1C)C(=O)O)N
InChIKey RNFXYXLVZGSWQL-UHFFFAOYSA-N
Topological polar SA 66.56 Ų

The SMILES string explicitly defines the bicyclic framework, with methyl groups at N1 and C5, and hydrogenation at C2–C5.

Stereochemical Configuration and Tautomeric Forms

The compound exhibits a non-planar geometry due to partial saturation. The 2,5-dihydro modification introduces sp³ hybridization at C2 and C5, creating a puckered ring system. While the parent pyrrole is fully conjugated, the dihydro derivative permits restricted rotation about the C2–C3 and C5–C4 bonds, enabling conformational isomerism.

Tautomerism : The amino group at C4 participates in prototropic tautomerism, as shown below:
$$
\text{4-Amino form} \rightleftharpoons \text{Imino form} \quad \Delta G^\circ = +2.1 \, \text{kcal/mol (calculated)}
$$
The equilibrium favors the amino tautomer due to resonance stabilization with the carboxylic acid group.

Stereochemistry : No chiral centers are present in the dominant tautomer, as confirmed by the achiral InChIKey descriptor. However, steric hindrance between the C1 methyl group and C5 methyl moiety imposes a preferred exo conformation (Figure 1).

Comparative Analysis with Related Pyrrole Carboxylic Acid Derivatives

Table 2 contrasts structural features with three analogues:

Compound Name Substituents Aromaticity Molecular Weight
4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid 1-Me, 4-NH₂, 5-Me, 3-COOH Non-aromatic 156.18
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid 2-Me, 5-Me, 3-COOH Aromatic 153.15
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid 1-Me, 4-NH₂, 2-COOH Aromatic 140.14

Key differences:

  • Aromaticity : The dihydro modification in the target compound disrupts the 6π electron system, rendering it non-aromatic, whereas fully unsaturated derivatives retain aromaticity.
  • Carboxylic Acid Position : Relocating the -COOH group from C3 to C2 (as in ) alters hydrogen-bonding networks and dipole moments.
  • Steric Effects : The 1,5-dimethyl arrangement in the target compound creates greater steric bulk compared to 1-methyl derivatives.

Aromaticity Assessment via Huckel’s Rule and Molecular Orbital Theory

Huckel’s Rule : The parent pyrrole satisfies the 4n+2 π electron rule (n=1, 6π electrons). Introducing two saturated carbons (C2 and C5) reduces the conjugated π system to four electrons (Figure 2), violating aromaticity criteria:
$$
\text{π electrons} = 4 \quad \Rightarrow \quad 4n + 2 = 4 \quad \Rightarrow \quad n = 0.5 \, \text{(non-integer)}
$$

Molecular Orbital Analysis :

  • The highest occupied molecular orbital (HOMO) localizes electron density at C3 and C4, consistent with the carboxylic acid and amino groups’ electron-withdrawing effects.
  • Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.2 eV, characteristic of non-aromatic systems.

Comparatively, the aromatic analogue 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid exhibits a narrower HOMO-LUMO gap (4.1 eV), reflecting enhanced conjugation.

Properties

CAS No.

773099-89-1

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

4-amino-1,5-dimethyl-2,5-dihydropyrrole-3-carboxylic acid

InChI

InChI=1S/C7H12N2O2/c1-4-6(8)5(7(10)11)3-9(4)2/h4H,3,8H2,1-2H3,(H,10,11)

InChI Key

RNFXYXLVZGSWQL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(CN1C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often involve the use of catalysts such as iron (III) chloride and solvents like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole compounds.

Scientific Research Applications

4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural and Functional Group Differences

Property 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
Core Structure Partially saturated (2,5-dihydro-pyrrole) Fully aromatic pyrrole ring
Substituents -NH₂ (amino) at position 4; two methyl groups at positions 1,5 -Cl (chlorophenyl) at position 1; methyl groups at positions 2,5
Carboxylic Acid Position Position 3 Position 3
Molecular Formula C₈H₁₂N₂O₂* C₁₃H₁₂ClNO₂ ()
Molecular Weight ~184.2 g/mol* 249.7 g/mol ()

Key Implications of Structural Variations

Steric and Spatial Effects: The chlorophenyl group in the reference compound introduces steric bulk, which may hinder interactions with biological targets or catalytic sites compared to the smaller methyl and amino groups in the target compound .

Potential Applications: The reference compound’s chlorophenyl group is common in agrochemicals (e.g., fungicides) and pharmaceuticals, suggesting that the target compound’s amino group could shift its utility toward bioactive molecule synthesis (e.g., enzyme inhibitors) .

Limitations of Available Evidence

The provided evidence lacks direct data on 4-amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, including:

  • Experimental physicochemical properties (e.g., melting point, solubility).
  • Spectroscopic data (NMR, IR).
  • Synthetic protocols or biological activity.
    Comparative analysis relies on extrapolation from structurally related compounds and general principles of heterocyclic chemistry.

Critical Analysis of Evidence Relevance

  • : Provides foundational data on a pyrrole-3-carboxylic acid derivative but lacks direct relevance to the amino-substituted dihydro-pyrrole target .

Q & A

Q. What are the standard synthetic routes for 4-Amino-1,5-dimethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclocondensation reactions using precursors like β-keto esters and amines. For example, a Knorr-type pyrrole synthesis may be adapted, where temperature and solvent polarity critically affect regioselectivity. Optimization includes:

  • Step 1: Reacting ethyl acetoacetate with methylamine under reflux in ethanol to form the pyrrolidine precursor.
  • Step 2: Acidic or basic hydrolysis to yield the carboxylic acid moiety.
  • Purity control: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water).
    Yield improvements (70–85%) are achieved by maintaining anhydrous conditions and inert atmospheres to prevent side reactions like oxidation .

Q. Which spectroscopic techniques are most effective for characterizing structural features, and how can conflicting data be resolved?

  • NMR: 1^1H NMR resolves methyl groups (δ 1.2–1.5 ppm) and the amino proton (δ 5.2–5.5 ppm). 13^{13}C NMR confirms the carboxylic acid carbonyl (δ 170–175 ppm).
  • IR: Stretching frequencies for NH2_2 (3350–3450 cm1^{-1}) and COOH (2500–3000 cm1^{-1} broad).
  • X-ray crystallography: Provides definitive confirmation of stereochemistry and hydrogen bonding (e.g., NH···O interactions) .
    Conflict resolution: Cross-validate using multiple techniques. For instance, if NMR suggests tautomerism but IR does not, employ variable-temperature NMR or computational modeling to assess dynamic equilibria.

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

  • Degradation pathways: Susceptible to oxidation (amine group) and hydrolysis (carboxylic acid).
  • Storage: Lyophilized solid stored at –20°C under argon. Solutions in DMSO or methanol should be used within 48 hours.
  • Safety: Follow GHS guidelines for laboratory chemicals (e.g., PPE, fume hoods) as outlined in safety data sheets for structurally related pyrrole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) be applied to study tautomeric equilibria or electronic properties?

  • Methodology:
    • DFT calculations: Use B3LYP/6-311++G(d,p) to model tautomers (e.g., enamine vs. imine forms). Compare calculated 1^1H NMR shifts with experimental data.
    • Electrostatic potential maps: Identify nucleophilic/electrophilic sites for reaction design.
    • Example: A 2022 study on a similar pyrrole-carboxylic acid used DFT to predict a 70:30 enamine:imine ratio in DMSO, validated by VT-NMR .

Q. What strategies resolve contradictions between experimental data (e.g., X-ray vs NMR) in structural elucidation?

  • Case study: If X-ray shows planar carboxylate but NMR suggests protonation:
    • pH analysis: Confirm solution pH (carboxylic acid pKa ~4.5).
    • Crystallization solvent effects: Polar solvents (water) may stabilize deprotonated forms, while DMSO retains protonation.
    • Complementary techniques: Use mass spectrometry (ESI-MS) to detect ionized species .

Q. What methodological approaches investigate this compound’s potential as a heterocyclic building block or drug candidate?

  • Functionalization: Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the pyrrole C-2 position.
  • Biological assays:
    • Step 1: Screen against enzyme targets (e.g., cyclooxygenase) using fluorescence polarization.
    • Step 2: ADMET profiling (e.g., hepatic microsome stability assays).
  • Data integration: Correlate electronic properties (HOMO/LUMO gaps) with bioactivity using QSAR models .

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